![molecular formula C20H25N7O B5646562 N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide is a chemical compound that appears to be part of a broader class of compounds studied for various biochemical applications, including their potential role in inhibiting certain enzymes or receptors. However, specific literature on this compound is limited.
Synthesis Analysis
The synthesis of compounds similar to N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step chemical reactions. For instance, compounds such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides are synthesized and evaluated for their biological activity, suggesting a similar approach could be applied to the synthesis of the target compound (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was elucidated, which could provide insights into the molecular structure analysis of the target compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often complex and involve interactions with various enzymes or receptors. For instance, similar compounds have shown potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), suggesting that the target compound might also exhibit specific biochemical interactions (Nitta et al., 2008).
properties
IUPAC Name |
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(tetrazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-6-3-8-18(15(14)2)27-19-9-4-7-17(16(19)12-22-27)23-20(28)10-5-11-26-13-21-24-25-26/h3,6,8,12-13,17H,4-5,7,9-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGIFREBFBXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCCN4C=NN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide |
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